(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
The compound (E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone, with a pyrimidinone moiety substituted by a cyclopropyl group. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and acrylamide coupling, as inferred from analogous compounds in the evidence (e.g., ).
Properties
IUPAC Name |
(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(6-5-13-2-1-9-22-13)17-7-8-19-11-18-14(10-16(19)21)12-3-4-12/h1-2,5-6,9-12H,3-4,7-8H2,(H,17,20)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJRWLLGIDIYSG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings
Heterocyclic Substituent Impact: Replacement of furan with thiophene (DM490 vs. DM497) alters receptor specificity: DM497 exhibits stronger CaV2.2 channel inhibition, while DM490 shows α7 nAChR-dependent antinociception . The pyrimidinone group in the target compound may enhance binding to nucleotide-binding enzymes (e.g., helicases) compared to simpler acrylamides .
Side-Chain Modifications: Morpholine-hydroxymethyl (26b) improves solubility and antibacterial efficacy against Staphylococcus aureus . The cyclopropyl group in the target compound and 19l may confer metabolic stability or steric effects, as seen in quinolone antibiotics .
Therapeutic Applications: Antiviral: The sulfamoylphenyl analog inhibits coronavirus helicase nsp13, suggesting the target compound’s pyrimidinone could be optimized for similar activity . Antinociceptive: Furyl-acrylamides (DM490, DM497) show divergent mechanisms (α7 nAChR vs.
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